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Cat. No.: B12423201 Get Quote

An In-depth Technical Guide to the Mechanism of Action of PF-06795071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL),

a key enzyme in the endocannabinoid system. By blocking MAGL, PF-06795071 prevents the

degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation

in the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and

CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory

prostaglandins. This dual action makes PF-06795071 a promising therapeutic candidate for

neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive

overview of the mechanism of action, experimental validation, and key data related to PF-
06795071.

Core Mechanism of Action: Inhibition of
Monoacylglycerol Lipase (MAGL)
PF-06795071 acts as a covalent inhibitor of MAGL.[1][2][3] MAGL is a serine hydrolase

responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol.

[4] The inhibition of MAGL by PF-06795071 leads to a significant increase in the levels of 2-AG

in the central nervous system (CNS).[4]
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The elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily

CB1 and CB2, which are implicated in a variety of physiological processes including pain,

mood, and inflammation. Concurrently, the reduction in the hydrolysis of 2-AG decreases the

available pool of arachidonic acid, a key precursor for the synthesis of pro-inflammatory

eicosanoids, such as prostaglandins. This dual mechanism of action—enhancing

endocannabinoid signaling and reducing pro-inflammatory mediators—underpins the

therapeutic potential of PF-06795071 in treating neuroinflammation.

Signaling Pathway of PF-06795071 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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